molecular formula C17H18N2OS B2984273 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole CAS No. 615280-09-6

2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2984273
CAS No.: 615280-09-6
M. Wt: 298.4
InChI Key: QTFIJMSMSXCMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a thioether and an o-tolyloxy group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of o-tolyl alcohol with 3-chloropropyl thioether to form the intermediate 3-(o-tolyloxy)propyl thioether. This intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: HNO3, Br2

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzoimidazoles, halogenated benzimidazoles

Scientific Research Applications

2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to antimicrobial effects. The thioether and o-tolyloxy groups may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(p-tolyloxy)propyl)thio)-1H-benzo[d]imidazole
  • 2-((3-(m-tolyloxy)propyl)thio)-1H-benzo[d]imidazole
  • 2-((3-(phenoxy)propyl)thio)-1H-benzo[d]imidazole

Uniqueness

2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the o-tolyloxy group, which may impart distinct steric and electronic properties compared to its para- and meta-substituted analogs. This uniqueness can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-7-2-5-10-16(13)20-11-6-12-21-17-18-14-8-3-4-9-15(14)19-17/h2-5,7-10H,6,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFIJMSMSXCMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.